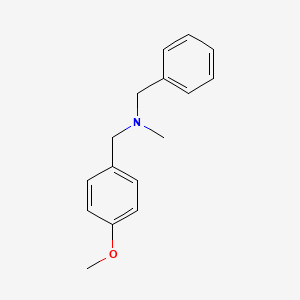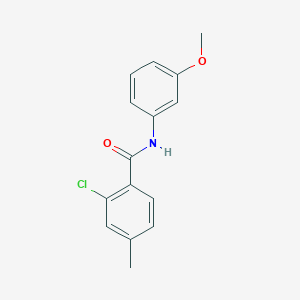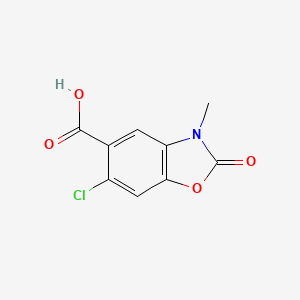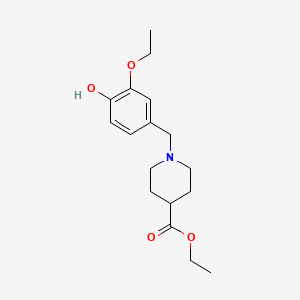![molecular formula C14H17F4NO3 B5885376 N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide](/img/structure/B5885376.png)
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide, also known as TFPF, is a chemical compound that has gained significant attention in the field of scientific research due to its unique properties. The compound is synthesized through a specific method that involves the use of various reagents and solvents.
Mechanism of Action
The mechanism of action of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide is not fully understood. However, studies have shown that the compound inhibits the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. This compound also inhibits the activity of 5-lipoxygenase (5-LOX), an enzyme that is involved in the production of leukotrienes, which are potent inflammatory mediators.
Biochemical and Physiological Effects:
This compound has been shown to have significant biochemical and physiological effects. Studies have shown that the compound reduces the production of inflammatory mediators such as prostaglandins and leukotrienes. Additionally, this compound inhibits the proliferation of tumor cells and induces apoptosis, or programmed cell death, in cancer cells.
Advantages and Limitations for Lab Experiments
One of the major advantages of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide in lab experiments is its potent anti-inflammatory and antitumor properties. The compound is also stable and can be easily synthesized in the laboratory. However, one of the limitations of this compound is its complex synthesis method, which requires expertise in organic chemistry.
Future Directions
There are several future directions for the research on N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide. One area of research is the development of new drugs based on this compound for the treatment of inflammatory diseases and cancer. Another area of research is the investigation of the mechanism of action of this compound, which could lead to the development of more potent and selective inhibitors of COX-2 and 5-LOX. Additionally, the use of this compound in combination with other drugs for the treatment of various diseases could be explored.
Synthesis Methods
The synthesis of N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide involves the use of various reagents and solvents. In the initial step, cyclopentylamine is reacted with 2,2,3,3-tetrafluoropropyl chloroformate to form N-cyclopentyl-5-(2,2,3,3-tetrafluoropropyl)isoxazolidin-3-one. The resulting compound is then reacted with furfurylamine to form this compound. The synthesis method is complex and requires expertise in organic chemistry.
Scientific Research Applications
N-cyclopentyl-5-[(2,2,3,3-tetrafluoropropoxy)methyl]-2-furamide has been extensively studied for its potential applications in scientific research. One of the primary areas of research is the development of new drugs for various diseases. This compound has been found to have potent anti-inflammatory properties, which make it a promising candidate for the treatment of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. Additionally, this compound has been shown to have antitumor activity, making it a potential candidate for cancer treatment.
properties
IUPAC Name |
N-cyclopentyl-5-(2,2,3,3-tetrafluoropropoxymethyl)furan-2-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17F4NO3/c15-13(16)14(17,18)8-21-7-10-5-6-11(22-10)12(20)19-9-3-1-2-4-9/h5-6,9,13H,1-4,7-8H2,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCSSRGAJKTIQF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC=C(O2)COCC(C(F)F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17F4NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-N-2,1,3-benzothiadiazol-4-ylacetamide](/img/structure/B5885296.png)
![3-[5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]-N'-({5-[(3,5-dimethylphenoxy)methyl]-2-furyl}methylene)propanohydrazide](/img/structure/B5885309.png)
![2-{[3-(3-methylphenyl)-4-oxo-3,4-dihydro-2-quinazolinyl]thio}acetamide](/img/structure/B5885315.png)

![1-[2-(4-tert-butyl-2-chlorophenoxy)ethyl]-1H-1,2,4-triazole](/img/structure/B5885328.png)

![2-[(2-bromo-4-chlorophenyl)amino]acetohydrazide](/img/structure/B5885339.png)
![2-[3-methyl-5-(4-methyl-1-piperidinyl)benzyl]-1H-isoindole-1,3(2H)-dione](/img/structure/B5885343.png)


![5-[(4-tert-butylphenoxy)methyl]-3-phenyl-1,2,4-oxadiazole](/img/structure/B5885387.png)
![N-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-2-pyrimidinamine](/img/structure/B5885388.png)

